- A green method for preparation of Ceftibuten, China, , ,
Cas no 97519-39-6 (ceftibuten)
ceftibuten structure
Product Name:ceftibuten
CAS番号:97519-39-6
MF:C15H14N4O6S2
メガワット:410.424860477448
CID:61902
PubChem ID:91246917
Update Time:2025-05-21
ceftibuten 化学的及び物理的性質
名前と識別子
-
- ceftibuten
- Ceftibuten-13C3
- Sch 39720
- 7432S
- antibiotic7432s
- Ceftibutene
- cephalosporin7432-s
- cephem
- cis-ceftibutin
- s7432
- Sch-39720
- 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
- Antibiotic 7432S
- Cedax
- Ceftibuten (SCH 39720)
- Cephalosporin 7432-S
- cis-Ceftibuten
- S 7432
- NCGC00178501-01
- D00922
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
- Ceftibutenum
- (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Keimax
- DB01415
- C08117
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- BRD-K11124378-002-01-0
- CHEMBL1605
- AKOS005146205
- J01DA39
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Q419521
- EN300-21702502
- CHEBI:3510
- Tox21_111446
- C3391
- SBI-0206740.P001
- CEFTIBUTEN [VANDF]
- ACHN383
- CEFTIBUTEN [MI]
- MFCD00864918
- ACHN-383
- SR-05000001989-1
- Ceftibutene [INN-French]
- BSPBio_002733
- UNII-IW71N46B4Y
- BRD-K11124378-001-04-6
- Ceftibuten (USAN/INN)
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid
- CEFTIBUTEN [USAN]
- HMS2093K18
- IW71N46B4Y
- Ceftibutenum (INN-Latin)
- Ceftibutene (INN-French)
- BRD-K11124378-335-01-4
- Pharmakon1600-01505207
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DTXSID4045925
- NSC-758925
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
- Ceftibuten, Antibiotic for Culture Media Use Only
- AB01563048_01
- Ceftibuteno
- CEFTIBUTIN [VANDF]
- CEFTIBUTEN [WHO-DD]
- HY-B0698
- Ceftibuteno [INN-Spanish]
- PF-07612577 component PF-06264006
- PF-06264006
- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 97519-39-6
- BRD-K11124378-335-02-2
- DTXCID2025925
- NCGC00178501-04
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-
- NCGC00095137-01
- BDBM50370586
- CCG-39440
- CEFTIBUTEN [INN]
- Ceftem
- CAS-97519-39-6
- HMS1922L17
- NSC 758925
- 7432-S
- Ceftibutin
- AKOS015854930
- Ceftibuteno (INN-Spanish)
- Ceftibuten [USAN:INN:BAN]
- 97519-39-6 (free)
- SR-05000001989
- NS00001036
- NSC758925
- SCHEMBL37054
- Ceftibutenum [INN-Latin]
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid
- C-2550
- Ceprifran
- HMS3715P10
- SPECTRUM1505207
- GTPL12029
- Spectrum5_001558
-
- MDL: N/A
- インチ: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
- InChIKey: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
- ほほえんだ: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O
計算された属性
- せいみつぶんしりょう: 410.03500
- どういたいしつりょう: 410.03547653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 755
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 12
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 217Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.8±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 966.4°C at 760 mmHg
- フラッシュポイント: >110°(230°F)
- 屈折率: 1.762
- ようかいど: Soluble in aqueous solutions. Also soluble in DMSO
- PSA: 216.46000
- LogP: 0.86180
ceftibuten セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- RTECS番号:XI0367220
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
ceftibuten 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C876079-10mg |
Ceftibuten |
97519-39-6 | 98% | 10mg |
¥840.60 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C876079-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
¥3,405.60 | 2022-09-02 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-10mg |
Ceftibuten |
97519-39-6 | 98% | 10mg |
¥453.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
¥1857.00 | 2023-09-09 | |
| Chemenu | CM190446-100mg |
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 98% | 100mg |
$361 | 2023-01-06 | |
| Biosynth | FC176429-2 mg |
Ceftibuten |
97519-39-6 | 2mg |
$121.28 | 2023-01-04 | ||
| Biosynth | FC176429-5 mg |
Ceftibuten |
97519-39-6 | 5mg |
$181.95 | 2023-01-04 | ||
| Biosynth | FC176429-10 mg |
Ceftibuten |
97519-39-6 | 10mg |
$242.60 | 2023-01-04 | ||
| Biosynth | FC176429-25 mg |
Ceftibuten |
97519-39-6 | 25mg |
$546.00 | 2023-01-04 | ||
| Biosynth | FC176429-50 mg |
Ceftibuten |
97519-39-6 | 50mg |
$849.00 | 2023-01-04 |
ceftibuten 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran , Water ; 10 min, 30 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Silica ; 1.2 h, 80 °C
リファレンス
- Method for preparing ceftibuten, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Anisole
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten, Organic Process Research & Development, 2002, 6(2), 169-177
合成方法 4
はんのうじょうけん
リファレンス
- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,
合成方法 8
はんのうじょうけん
リファレンス
- The synthesis of 3-hydroxycephalosporin compounds, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235
合成方法 9
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 1 h, rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C
リファレンス
- Method for synthesizing ceftibutene, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
リファレンス
- Preparation method of Ceftibuten, China, , ,
合成方法 11
はんのうじょうけん
リファレンス
- Process for the preparation of 3-sulfonyloxy-3-cephem compounds, Japan, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Acetylacetone , Aluminum chloride , Hydrochloric acid Solvents: Anisole , Water
リファレンス
- Process for the preparation of cephem compounds, Japan, , ,
合成方法 13
合成方法 14
はんのうじょうけん
リファレンス
- Preparation of diazabicyclooctane derivative as β-lactamase inhibitor, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
リファレンス
- Method for refining high-purity ceftibuten using acetonitrile and activated carbon, China, , ,
合成方法 16
はんのうじょうけん
リファレンス
- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
リファレンス
- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,
合成方法 18
合成方法 19
はんのうじょうけん
リファレンス
- An improved process for the manufacture of 3-hydroxy-3-cephem derivatives, India, , ,
ceftibuten Raw materials
- (6R,7R)-7-[[(2Z)-4-Carboxy-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 7-Amino-3-chloro-3-cephem-4-carboxylic acid
- Ceftibuten Impurity 8
- (6R,7R)-7-[[(2Z)-2-[2-(Benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 2-Pentenedioic acid,2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(phenylmethyl)ester, (Z)-
- Diphenylmethyl (6R,7R)-7-[[(2Z)-2-[2-(benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, 7-[[5-[(3-METHYL-2-BUTEN-1-YL)OXY]-1,5-DIOXO-2-[2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-4-THIAZOLYL]-2-PENTEN-1-YL]AMINO]-8-OXO-, DIPHENYLMETHYL ESTER, (6R,7R)-
ceftibuten Preparation Products
ceftibuten 関連文献
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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